2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
Description
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Properties
IUPAC Name |
2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S/c1-12-4-2-7-16(20-12)24-13-8-10-21(11-9-13)25(22,23)17-14(18)5-3-6-15(17)19/h2-7,13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDMTXLBYWKALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound contains a pyridine ring with a sulfonamide group and a piperidine moiety, which may contribute to its unique pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 397.32 g/mol |
| Molecular Formula | C14H15F2N3O3S |
| CAS Number | 1421483-64-8 |
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, including enzymes and receptors. The difluorophenylsulfonyl group enhances binding affinity through strong interactions with amino acid residues in target proteins. This interaction can modulate various biological pathways, leading to potential therapeutic effects.
Pharmacological Applications
Research indicates that this compound may exhibit several pharmacological activities:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, potentially making this compound useful in treating inflammatory conditions.
- Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial effects against various pathogens, suggesting potential applications in infectious disease treatment.
Case Studies and Research Findings
- Anticancer Studies : A study investigated the effects of piperidine derivatives on cancer cell lines, demonstrating that modifications in the sulfonamide group can enhance cytotoxicity against specific cancer types, indicating a promising direction for further research on this compound .
- Anti-inflammatory Activity : In experiments involving animal models of arthritis, compounds similar to this one showed reduced inflammation and pain response, suggesting that this compound could be developed as an anti-inflammatory agent .
- Antibacterial Efficacy : Research indicated that piperidine derivatives possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, supporting the potential use of this compound in developing new antibiotics .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 2-(1-(Phenylsulfonyl)piperidin-4-yl)methylthio)pyridine | Moderate anticancer activity |
| 2-(1-(2,6-Difluorophenyl)piperidin-4-yl)methylthio)pyridine | Reduced antibacterial properties |
| 2-(1-(4-Chlorophenyl)sulfonyl)piperidin derivative | Strong anti-inflammatory effects |
The presence of the difluorophenylsulfonyl group in this compound distinguishes it from other derivatives by enhancing its biological activity and specificity towards certain molecular targets.
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